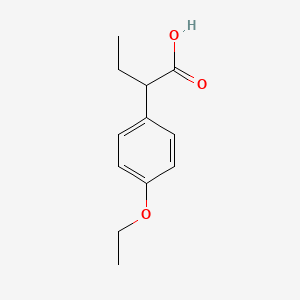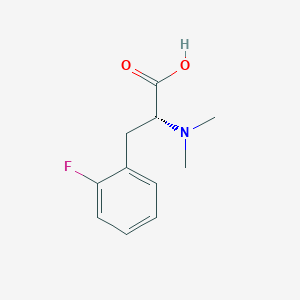
(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid is a chiral compound with a specific stereochemistry at the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and dimethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-fluorobenzaldehyde and dimethylamine.
Reduction: The intermediate is then subjected to reduction conditions to form the desired (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid
- (2R)-2-(methylamino)-3-(2-fluorophenyl)propanoic acid
- (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid
Uniqueness
(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid is unique due to its specific stereochemistry and the presence of both dimethylamino and fluorophenyl groups
Propiedades
Fórmula molecular |
C11H14FNO2 |
|---|---|
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-13(2)10(11(14)15)7-8-5-3-4-6-9(8)12/h3-6,10H,7H2,1-2H3,(H,14,15)/t10-/m1/s1 |
Clave InChI |
IHRSBMYRQHCVTJ-SNVBAGLBSA-N |
SMILES isomérico |
CN(C)[C@H](CC1=CC=CC=C1F)C(=O)O |
SMILES canónico |
CN(C)C(CC1=CC=CC=C1F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


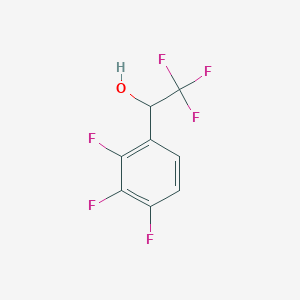
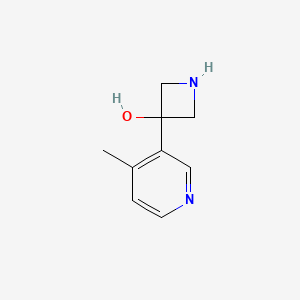
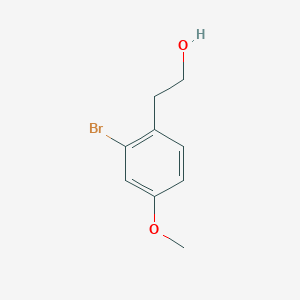
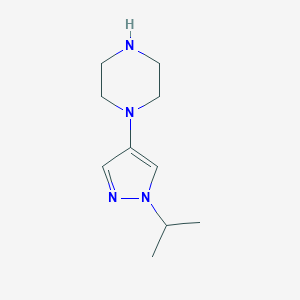
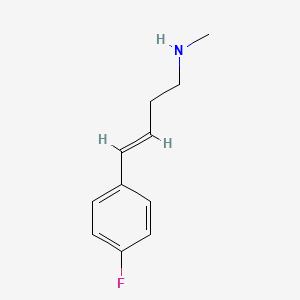
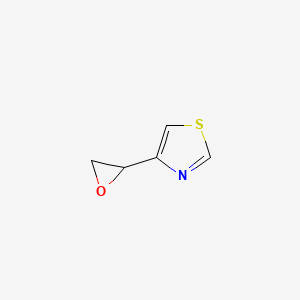

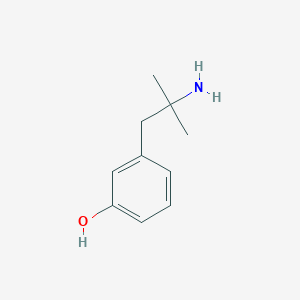


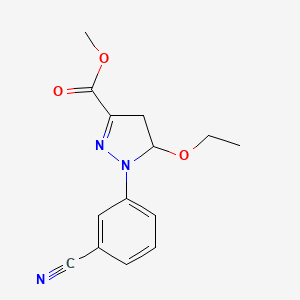

![1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601880.png)
